N-Phenyl 4-bromonaphthamide
Overview
Description
“N-Phenyl 4-bromonaphthamide” is a chemical compound with the molecular formula C17H12BrNO . It has a molecular weight of 326.19 g/mol .
Molecular Structure Analysis
The InChI code for “N-Phenyl 4-bromonaphthamide” is 1S/C17H12BrNO/c18-16-11-10-15 (13-8-4-5-9-14 (13)16)17 (20)19-12-6-2-1-3-7-12/h1-11H, (H,19,20) . This suggests that the compound has a planar structure .Chemical Reactions Analysis
While specific chemical reactions involving “N-Phenyl 4-bromonaphthamide” are not available, it’s known that similar compounds can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Scientific Research Applications
Synthesis of Novel Compounds
“N-Phenyl 4-bromonaphthamide” can be used in the synthesis of novel compounds. For instance, it has been used in the design and synthesis of compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antimicrobial Applications
The synthesized compounds from “N-Phenyl 4-bromonaphthamide” have shown promising antimicrobial activity. They have been tested against bacterial and fungal strains . Particularly, they have shown potential for developing novel antimicrobial agents to fight Gram-positive pathogens, especially Enterococcus faecium biofilm-associated infections .
Antioxidant Applications
The compounds synthesized from “N-Phenyl 4-bromonaphthamide” have also been tested for antioxidant activity. They have been evaluated by DPPH, ABTS, and ferric reducing power assays .
Toxicity Testing
The synthesized compounds have been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This kind of testing is crucial in assessing the environmental impact of these compounds.
In Silico Studies
In silico studies have been performed on the synthesized compounds for potential antimicrobial effect and toxicity . These studies are important in predicting the behavior of these compounds in biological systems.
Future Directions
While specific future directions for “N-Phenyl 4-bromonaphthamide” are not available, research on similar compounds like 1,8-naphthalimide derivatives is ongoing. These compounds have been used as fluorescent molecules in various fields and have potential applications in technologies like full-color flat panel displays and eco-friendly solid-state lighting .
Mechanism of Action
Mode of Action
It is generally understood that drugs exert their effects by interacting with specific receptors or enzymes in the body . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment.
properties
IUPAC Name |
4-bromo-N-phenylnaphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(20)19-12-6-2-1-3-7-12/h1-11H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEXTBUDNDIBBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl 4-bromonaphthamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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